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This technical support guide provides researchers, scientists, and drug development

professionals with detailed troubleshooting information and frequently asked questions

regarding the role of the Plasmodium falciparum multidrug resistance gene 1 (pfmdr1) in

dihydroartemisinin (DHA) resistance.

Frequently Asked Questions (FAQs)
Q1: What is the established role of pfmdr1 gene amplification in DHA resistance?

A1: Amplification of the pfmdr1 gene, which results in an increased number of gene copies, is a

recognized molecular mechanism associated with reduced susceptibility of Plasmodium

falciparum to dihydroartemisinin (DHA) and other artemisinin derivatives in vitro.[1][2] This

amplification leads to the overexpression of the PfMDR1 protein, a homolog of the human P-

glycoprotein, which is an ATP-binding cassette (ABC) transporter located on the membrane of

the parasite's digestive vacuole.[3][4][5][6] While mutations in the pfk13 gene are the primary

determinant of clinical artemisinin resistance (delayed parasite clearance), pfmdr1 amplification

is considered an important secondary mechanism that can modulate the level of resistance.[1]

Q2: My DHA-resistant parasite line, which had multiple pfmdr1 copies, reverted to a sensitive

phenotype after being cultured without drug pressure. Is this expected?

A2: Yes, this is an expected phenomenon. The DHA resistance phenotype conferred by pfmdr1

amplification is often unstable. In the absence of drug pressure, parasites with amplified pfmdr1

may be at a fitness disadvantage. Consequently, the gene copy number can decrease over
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time, leading to a reversion to a drug-sensitive state.[7][8] One study reported that DHA-

resistant parasites reverted to sensitivity in approximately eight weeks when drug pressure was

removed, a change that was accompanied by the de-amplification of pfmdr1.[7][8]

Q3: I've detected an increase in pfmdr1 copy number in my parasite line, but the increase in

the DHA IC50 value is modest. Why?

A3: This is a common observation. While there is a positive correlation between increased

pfmdr1 copy number and reduced susceptibility to DHA, pfmdr1 amplification is not the sole

determinant of resistance.[9][10] The level of resistance is likely modulated by multiple factors,

including the parasite's genetic background and the presence of other resistance-conferring

mutations, such as polymorphisms in pfmdr1 itself (e.g., N86Y) or other genes.[1][11] For

example, the N86Y mutation has been shown to increase susceptibility to DHA, which could

counteract the effect of gene amplification.[11][12] Therefore, an increase in copy number may

be just one component of a more complex resistance mechanism.

Q4: How does pfmdr1 amplification affect susceptibility to artemisinin partner drugs?

A4: This is a critical consideration for artemisinin-based combination therapies (ACTs). pfmdr1

amplification is strongly associated with resistance to the partner drugs mefloquine (MQ) and

lumefantrine (LMF).[1][5][13] In fact, the selection pressure from MQ is a well-known driver of

pfmdr1 amplification.[1] This creates a significant clinical challenge, as the amplification can

confer reduced susceptibility to both the artemisinin component and the partner drug,

potentially compromising the efficacy of the entire ACT regimen.[9][10]

Q5: What is the recommended method for accurately quantifying pfmdr1 copy number?

A5: The standard and most widely used method is real-time quantitative PCR (qPCR).[14][15]

This technique provides a highly sensitive and reproducible means of determining the relative

copy number of the pfmdr1 gene. The method involves comparing the amplification of the

target gene (pfmdr1) to a single-copy reference gene (e.g., β-tubulin) in the P. falciparum

genome.[14][16] The ΔΔCt method is commonly employed for relative quantification.[14]
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Issue Possible Cause(s) Recommended Solution(s)

High variability in pfmdr1 copy

number results between qPCR

replicates.

1. Pipetting errors. 2. Poor

quality or low concentration of

genomic DNA. 3. Inconsistent

amplification efficiency.

1. Use calibrated pipettes and

filter tips. Prepare a master mix

for all reactions to minimize

variability. 2. Re-extract DNA,

ensuring high purity (A260/280

ratio of ~1.8). Ensure DNA

concentration is within the

optimal range for the assay. 3.

Verify primer/probe efficiency

with a standard curve. Ensure

ΔΔCt values for replicates

have a low spread (e.g., <1.5).

[16]

No amplification or very high

Ct values (>35) for the pfmdr1

target.

1. PCR inhibition. 2.

Primer/probe degradation. 3.

Insufficient parasite DNA in the

sample.

1. Dilute the DNA template to

reduce inhibitor concentration.

2. Use fresh aliquots of primers

and probes. Avoid repeated

freeze-thaw cycles. 3. Use

DNA extracted from samples

with higher parasitemia

(>10,000 parasites/µL is

recommended for dried blood

spots).[16]

Copy number estimate is

ambiguous (e.g., between 1.3

and 1.6).

1. Mixed parasite population

(some with single copy, some

with multiple copies). 2. Assay

imprecision at low copy

number variations.

1. Clone the parasite line by

limiting dilution to establish a

genetically homogenous

population before re-testing. 2.

Repeat the assay with

additional technical replicates.

Ensure the quality of control

DNA (with known copy

numbers) is high.[16]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.iddo.org/sites/default/files/publication/2023-09/MOL05_CopyEstimationPfalciparum_pfmdr1.pdf
https://www.iddo.org/sites/default/files/publication/2023-09/MOL05_CopyEstimationPfalciparum_pfmdr1.pdf
https://www.iddo.org/sites/default/files/publication/2023-09/MOL05_CopyEstimationPfalciparum_pfmdr1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10784071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
Table 1: Impact of pfmdr1 Copy Number on In Vitro Drug Susceptibility (IC50) of P. falciparum

Parasite Line /
Isolate

pfmdr1 Copy
Number

Drug
Fold Change
in IC50 (vs.
Single Copy)

Reference

W2 Progeny 3 Artelinic Acid ~4-5x increase [13]

W2 Progeny 3 Mefloquine ~2x increase [13]

TM91C235

Progeny
2 Artelinic Acid ~2.5x increase [13]

FCB Knockdown

Clone
1 (from 2) Mefloquine ~3x decrease [6]

FCB Knockdown

Clone
1 (from 2) Lumefantrine ~2x decrease [6]

FCB Knockdown

Clone
1 (from 2) Artemisinin ~2x decrease [6]

Dd2 DHA-

Resistant Clone
~3.5

Dihydroartemisini

n
>25x increase [7][8]

Dd2 Revertant

Clone
~1.5

Dihydroartemisini

n

~3x increase (vs.

Dd2)
[8]

Note: Fold changes are approximated from published data and may vary based on specific

experimental conditions.

Experimental Protocols
Protocol: Determination of pfmdr1 Copy Number by
Real-Time qPCR
This protocol is adapted from established methods for relative quantification of gene copy

number.[14][16]
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1. Objective: To determine the copy number of the pfmdr1 gene in P. falciparum genomic DNA

relative to a single-copy reference gene (β-tubulin).

2. Materials:

Genomic DNA (gDNA) from P. falciparum isolates.

Control gDNA from reference strains with known pfmdr1 copy numbers (e.g., 3D7 or NF54 -

1 copy; Dd2 - 2-4 copies).

2X TaqMan Master Mix or similar SYBR Green master mix.

Primers and probes for pfmdr1 and β-tubulin (see table below).

Nuclease-free water.

Real-time PCR instrument and compatible optical plates/tubes.

Primer and Probe Sequences:[16]
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Target Type Sequence (5' - 3')

pfmdr1 Forward Primer
TGC ATC TAT AAA ACG ATC

AGA CAA A

Reverse Primer
TCG TGT GTT CCA TGT GAC

TGT

Probe (FAM)

6FAM-TTT AAT AAC CCT GAT

CGA AAT GGA ACC TTT G-

TAMRA

β-tubulin Forward Primer
AAA AAT ATG ATG TGC GCA

AGT GA

Reverse Primer
AAC TTC CTT TGT GGA CAT

TCT TCC T

Probe (VIC)

VIC-TAG CAC ATG CCG TTA

AAT ATC TTC CAT GTC T-

TAMRA

3. Procedure:

DNA Preparation: Dilute all gDNA samples (unknowns and controls) to a standardized

concentration (e.g., 1-5 ng/µL).

Master Mix Preparation: Prepare a multiplex qPCR master mix on ice. For each reaction,

combine:

10 µL 2X TaqMan Master Mix

Primers and probes for both pfmdr1 and β-tubulin at optimized concentrations (typically

300-900 nM for primers, 100-250 nM for probes).

Nuclease-free water to a final volume of 15 µL.

Plate Setup:

Aliquot 15 µL of the master mix into each well of a 96-well optical plate.
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Add 5 µL of diluted gDNA, control DNA, or nuclease-free water (No Template Control -

NTC) to the appropriate wells.

Run all samples, controls, and NTC in triplicate.

Real-Time PCR Cycling:

Seal the plate and centrifuge briefly.

Run on a real-time PCR instrument with standard cycling conditions (e.g., 95°C for 10 min,

followed by 40-45 cycles of 95°C for 15s and 60°C for 1 min).

Data Analysis (ΔΔCt Method):

For each sample, calculate the average Ct value for pfmdr1 and β-tubulin.

Calculate ΔCt: ΔCt = (Average Ct of pfmdr1) - (Average Ct of β-tubulin)

Select a calibrator sample (a reference strain with a single pfmdr1 copy, e.g., 3D7).

Calculate ΔΔCt: ΔΔCt = (ΔCt of Test Sample) - (ΔCt of Calibrator Sample)

Calculate Copy Number: Copy Number = 2^(-ΔΔCt)

Visualizations

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10784071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Sample Preparation

2. qPCR Assay

3. Data Analysis

Genomic DNA Extraction
(from culture or blood spot)

DNA Quantification & QC
(e.g., NanoDrop)

Normalize DNA to
1-5 ng/µL

Prepare qPCR Master Mix
(Primers, Probes, Polymerase)

Plate Setup (Triplicates)
- Test Samples

- Calibrator Control (1-copy)
- NTC

Run Real-Time PCR

Calculate ΔCt
(Ct_pfmdr1 - Ct_β-tubulin)

Calculate ΔΔCt
(ΔCt_sample - ΔCt_calibrator)

Calculate Copy Number
2^(-ΔΔCt)

Final Result:
pfmdr1 Copy Number

Click to download full resolution via product page

Caption: Workflow for pfmdr1 copy number determination using qPCR.
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Caption: Relationship between drug pressure, pfmdr1 amplification, and resistance.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b10784071?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10784071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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